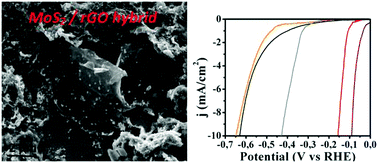Template synthesis of defect-rich MoS2-based assemblies as electrocatalytic platforms for hydrogen evolution reaction†
Chemical Communications Pub Date: 2019-01-22 DOI: 10.1039/C9CC00051H
Abstract
Defect-rich MoS2 nanostructures were synthesized in solution by a microwave-assisted process, employing either a sacrificial soft template (CaCO3) or a non-sacrificial hard template (graphene oxide) and the electrocatalytic performance towards the hydrogen evolution reaction was found to be superior for the latter.


Recommended Literature
- [1] A theoretical perspective on the structure and thermodynamics of secondary organic aerosols from toluene: molecular hierarchical synergistic effects†
- [2] Aqueous biphasic catalysis as a powerful tool for catalyst recycling in telomerization and hydrogenation chemistry†
- [3] Schottky barrier and surface plasmonic resonance phenomena towards the photocatalytic reaction: study of their mechanisms to enhance photocatalytic activity†
- [4] Gas-liquid partition chromatography. A technique for the analysis of volatile materials
- [5] Silver nanoparticle aggregates on copper foil for reliable quantitative SERS analysis of polycyclic aromatic hydrocarbons with a portable Raman spectrometer†
- [6] Surface pressure of liquid interfaces laden with micron-sized particles†
- [7] Interface contact and modulated electronic properties by in-plain strains in a graphene–MoS2 heterostructure†
- [8] Stereoselective annulation between an allene, an alkene, and two nitrosoarenes to access bis(isoxazoliodine) derivatives†
- [9] Template synthesis of defect-rich MoS2-based assemblies as electrocatalytic platforms for hydrogen evolution reaction†
- [10] Preparation of gels of chitosan through a hydrothermal reaction in the presence of malonic acid and cinnamaldehyde: characterization and antibacterial activity†










